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Compound of Interest

Compound Name: GNE-1858

Cat. No.: B8104000

GNE-1858 demonstrates potent inhibition of wild-type and mutant forms of HPK1. The half-
maximal inhibitory concentration (IC50) values are summarized below.

Target IC50 (nM)
Wild-Type HPK1 1.9
HPK1-TSEE (Active Mimetic Mutant) 1.9
HPK1-SA (Residual Kinase Activity) 4.5

Data sourced from multiple references.[5][6][7][8]

Signaling Pathways and Mechanism of Action

HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is
recruited by adaptor proteins and becomes activated.[1] Activated HPK1 then phosphorylates
downstream targets, including the SH2 domain-containing leukocyte protein of 76kDa (SLP-76)
at serine 376.[1][2][8] This phosphorylation event leads to the recruitment of the negative
regulator 14-3-3, ultimately causing the degradation of SLP-76 and dampening the T-cell
activation signal.[1][8] GNE-1858, by competitively binding to the ATP pocket of HPK1, blocks
this phosphorylation cascade, thus sustaining TCR signaling and enhancing T-cell effector
functions.[5][1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8104000?utm_src=pdf-interest
https://www.benchchem.com/product/b8104000?utm_src=pdf-body
https://www.immune-system-research.com/2020/04/21/gne-1858-is-an-atp-competitive-hematopoietic-progenitor-kinase-1-hpk1-inhibitor/
https://www.medchemexpress.com/gne-1858.html
https://www.glpbio.com/gne-1858.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1449106/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1449106/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7714195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1449106/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.benchchem.com/product/b8104000?utm_src=pdf-body
https://www.immune-system-research.com/2020/04/21/gne-1858-is-an-atp-competitive-hematopoietic-progenitor-kinase-1-hpk1-inhibitor/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2025.1449106/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

HPK1 Negative Regulation

T-Cell Receptor Complex
""" Activates™ [ Phosphorylates _ | p-sLP-76

| 2APT0 HPKL (Sera76)

I I
TCR Lok
il L] |
Activates
GNE-1858 Inhibits
Downstream Signaling

T-Cell Activation
(e.g., IL-2 production)

Click to download full resolution via product page
HPK1 signaling pathway and the inhibitory action of GNE-1858.

Experimental Protocols

The following are detailed methodologies for key experiments involving GNE-1858.

In Vitro Kinase Assay

This assay quantifies the ability of GNE-1858 to inhibit the enzymatic activity of HPK1.

Materials:

Recombinant human HPK1 enzyme

Kinase buffer (e.g., 20 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM DTT)[9]

Substrate (e.g., a peptide containing the SLP-76 phosphorylation site)

ATP (radiolabeled [y-33P]JATP or for non-radioactive methods, unlabeled ATP)

GNE-1858 (serially diluted)
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o 96-well plates

o Plate reader or scintillation counter

Procedure:

Prepare serial dilutions of GNE-1858 in DMSO and then dilute in kinase buffer.
e Add the recombinant HPK1 enzyme to the wells of a 96-well plate.

o Add the GNE-1858 dilutions to the wells containing the enzyme and incubate for a specified
time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

« Initiate the kinase reaction by adding a mixture of the substrate and ATP.
» Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at room temperature.[8]
o Terminate the reaction (e.g., by adding a stop solution like EDTA).

e Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by
capturing the phosphorylated substrate on a filter and measuring radioactivity.[10] For non-
radioactive assays (e.g., fluorescence-based), measure the signal on a plate reader.

» Plot the percentage of inhibition against the logarithm of GNE-1858 concentration and fit the
data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of GNE-1858 to HPKL1 in a cellular environment. The
principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
[11][12][13]

Materials:
o Cells expressing HPK1 (e.g., Jurkat T-cells)
 GNE-1858

e DMSO (vehicle control)
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Lysis buffer (with protease and phosphatase inhibitors)

PCR tubes or plates

Thermal cycler

Western blotting reagents

Procedure:

e Culture cells to the desired density.

o Treat the cells with either GNE-1858 or DMSO for a specified time (e.g., 1 hour) at 37°C.[11]
 Aliquot the treated cell suspensions into PCR tubes or a PCR plate.

e Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.qg.,
3 minutes), followed by a cooling step.[14]

o Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

o Separate the soluble protein fraction from the aggregated, denatured proteins by
centrifugation.

o Collect the supernatant (soluble fraction).

e Analyze the amount of soluble HPK1 in each sample by Western blotting using an HPK1-
specific antibody.

e Plot the amount of soluble HPK1 against the temperature for both GNE-1858-treated and
DMSO-treated samples. A shift in the melting curve to a higher temperature in the GNE-
1858-treated samples indicates target engagement.

Western Blotting for HPK1 Signaling

This method is used to assess the functional consequence of HPK1 inhibition by GNE-1858 on
downstream signaling molecules.

Materials:
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e Jurkat T-cells or primary T-cells

« GNE-1858

o T-cell activators (e.g., anti-CD3/CD28 antibodies)
e Lysis buffer

o SDS-PAGE and Western blotting equipment

¢ Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, anti-phospho-ERK,
anti-total ERK, anti-HPK1, and a loading control (e.g., anti-GAPDH).

Procedure:
o Pre-treat the T-cells with various concentrations of GNE-1858 or DMSO for 1-2 hours.

» Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to
activate the TCR signaling pathway.[1]

o Lyse the cells on ice and determine the protein concentration of the lysates.

o Separate equal amounts of protein from each sample by SDS-PAGE.

e Transfer the proteins to a nitrocellulose or PYDF membrane.

o Block the membrane and then incubate with the primary antibodies overnight at 4°C.
o Wash the membrane and incubate with the appropriate secondary antibodies.

» Develop the blot using a chemiluminescence substrate and image the results.

e Quantify the band intensities to determine the ratio of phosphorylated to total protein for
SLP-76 and ERK. A decrease in p-SLP-76 and an increase in p-ERK with GNE-1858
treatment would be expected.
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General experimental workflow for characterizing an HPK1 inhibitor.

Logical Relationship of GNE-1858's Mechanism
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The core application of GNE-1858 in basic research is to dissect the role of HPK1 kinase
activity in immune regulation. By providing a means to acutely and selectively inhibit HPK1,
GNE-1858 allows researchers to bypass the need for genetic models like knockouts or kinase-
dead knock-ins, which can have developmental compensations. This small molecule tool
enables the study of HPK1's role in various hematopoietic cell types and its impact on the
tumor microenvironment.
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Logical flow of GNE-1858's mechanism to enhance T-cell function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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